N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
CAS No.: 942004-04-8
Cat. No.: VC4202879
Molecular Formula: C19H23N3O5S
Molecular Weight: 405.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 942004-04-8 |
|---|---|
| Molecular Formula | C19H23N3O5S |
| Molecular Weight | 405.47 |
| IUPAC Name | N-(5,6-dihydro-4H-cyclopenta[c][1,2]oxazol-3-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C19H23N3O5S/c1-26-14-5-7-15(8-6-14)28(24,25)22-11-9-13(10-12-22)18(23)20-19-16-3-2-4-17(16)21-27-19/h5-8,13H,2-4,9-12H2,1H3,(H,20,23) |
| Standard InChI Key | MNGZXXKEJVSJCP-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=C4CCCC4=NO3 |
Introduction
N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide is a complex organic compound featuring a unique combination of structural elements, including an isoxazole ring, a piperidine moiety, and a sulfonyl group. This compound is primarily used in non-human research, particularly in the fields of pharmacology and medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of 5,6-dihydro-4H-cyclopenta[c]isoxazole with appropriate sulfonylated piperidine derivatives. The process may utilize coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation.
Chemical Stability and Handling
-
Solubility: Specific solubility data is not readily available, but compounds with similar structures often exhibit moderate solubility in organic solvents.
-
Storage Conditions: Typically stored in a cool, dry place to maintain stability.
Synthesis Overview
| Step | Description |
|---|---|
| 1. | Preparation of starting materials: 5,6-dihydro-4H-cyclopenta[c]isoxazole and sulfonylated piperidine derivatives. |
| 2. | Coupling reaction using EDCI and HOBt to form the amide bond. |
| 3. | Purification and isolation of the final product. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume